3-Methyl-1,5-pentanediyl diacrylate
Overview
Description
3-Methyl-1,5-pentanediyl diacrylate: is an organic compound with the molecular formula C12H18O4 . It is commonly used as a crosslinking agent in the production of specialty polymers. This compound is known for its ability to undergo polymerization reactions, making it valuable in the manufacture of high-performance materials such as adhesives, coatings, and resins .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-1,5-pentanediyl diacrylate is typically synthesized through the esterification of 3-methyl-1,5-pentanediol with acrylic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction mixture is then purified through distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1,5-pentanediyl diacrylate primarily undergoes polymerization reactions. It can also participate in addition reactions with various nucleophiles.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, UV light, or heat. Common initiators include benzoyl peroxide and azobisisobutyronitrile (AIBN).
Addition Reactions: Can react with nucleophiles such as amines and thiols under mild conditions.
Major Products:
Polymerization: Produces crosslinked polymers used in coatings, adhesives, and resins.
Addition Reactions: Forms adducts with nucleophiles, which can be further functionalized for various applications
Scientific Research Applications
3-Methyl-1,5-pentanediyl diacrylate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a monomer in the synthesis of high-performance polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of dental materials and bone cements.
Industry: Applied in the production of UV-curable coatings, inks, and adhesives
Mechanism of Action
The primary mechanism of action for 3-methyl-1,5-pentanediyl diacrylate involves its ability to undergo polymerization. The compound contains two acrylate groups that can form crosslinks with other monomers, leading to the formation of a three-dimensional polymer network. This crosslinking enhances the mechanical properties and chemical resistance of the resulting materials .
Comparison with Similar Compounds
1,5-Pentanediol diacrylate: Similar structure but lacks the methyl group, resulting in different reactivity and properties.
Ethylene glycol diacrylate: Contains two acrylate groups but has a shorter carbon chain, leading to different polymerization behavior.
Trimethylolpropane triacrylate: Contains three acrylate groups, offering higher crosslinking density compared to 3-methyl-1,5-pentanediyl diacrylate.
Uniqueness: this compound is unique due to the presence of the methyl group, which influences its reactivity and the properties of the resulting polymers. This compound provides a balance between flexibility and rigidity in the polymers, making it suitable for a wide range of applications .
Properties
IUPAC Name |
(3-methyl-5-prop-2-enoyloxypentyl) prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-4-11(13)15-8-6-10(3)7-9-16-12(14)5-2/h4-5,10H,1-2,6-9H2,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGIEMYBDGDBMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)C=C)CCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40108418 | |
Record name | 3-Methyl-1,5-pentanediyl diacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40108418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Propenoic acid, 1,1'-(3-methyl-1,5-pentanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
64194-22-5 | |
Record name | 3-Methyl-1,5-pentanediol diacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64194-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 1,1'-(3-methyl-1,5-pentanediyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064194225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 1,1'-(3-methyl-1,5-pentanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Methyl-1,5-pentanediyl diacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40108418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1,5-pentanediyl diacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.825 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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